5-Bromo-7-fluoro-chromane-8-carbonitrile
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Overview
Description
5-Bromo-7-fluoro-chromane-8-carbonitrile: is an organic compound with the molecular formula C₁₀H₇NOFBr and a molecular weight of 256.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to a chromane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoro-chromane-8-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper salts to facilitate the halogenation and nitrile formation steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-7-fluoro-chromane-8-carbonitrile can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed:
- Substituted chromane derivatives
- Oxidized or reduced forms of the parent compound
- Coupled products with extended aromatic systems
Scientific Research Applications
Chemistry: 5-Bromo-7-fluoro-chromane-8-carbonitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a valuable scaffold for drug discovery .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-chromane-8-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
- 5-Bromo-7-chloro-chromane-8-carbonitrile
- 5-Bromo-7-iodo-chromane-8-carbonitrile
- 5-Fluoro-7-chloro-chromane-8-carbonitrile
Comparison: Compared to its analogs, 5-Bromo-7-fluoro-chromane-8-carbonitrile exhibits unique reactivity due to the presence of both bromine and fluorine atoms. This dual halogenation provides distinct electronic and steric properties, making it more versatile in various chemical transformations. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, which is advantageous in drug development .
Properties
IUPAC Name |
5-bromo-7-fluoro-3,4-dihydro-2H-chromene-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-8-4-9(12)7(5-13)10-6(8)2-1-3-14-10/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRFQULIACMIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=C2OC1)C#N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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